molecular formula C6H12O3<br>CH3CH(OCOCH3)CH2OCH3<br>C6H12O3 B092247 1-Methoxy-2-propyl acetate CAS No. 108-65-6

1-Methoxy-2-propyl acetate

Cat. No. B092247
CAS RN: 108-65-6
M. Wt: 132.16 g/mol
InChI Key: LLHKCFNBLRBOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-propyl acetate (MPA) is a chemical compound that is part of the 1-alkoxy-2-propanol acetates family. It is commercially available and contains a harmful isomer, 2-alkoxy-1-propanol acetates, which is less than 20% of the commercial product. This isomer is significant for studying the toxicity and exposure to alkoxypropanols .

Synthesis Analysis

The synthesis of MPA-related compounds has been explored in various studies. For instance, 2-methoxyethyl acetate was synthesized using a transesterification reaction with ethyl acetate and ethylene glycol monomethyl ether as reactants, employing a solid base K2CO3/Al2O3 as a catalyst . Another study reported the synthesis of a novel chiral resolving agent, 2-methoxy-2-(9-phenanthryl)propionic acid, which was determined to have an S absolute configuration through X-ray structural analysis . Additionally, a depside derivative related to MPA was synthesized and its crystal structure was characterized .

Molecular Structure Analysis

The molecular structure of MPA and its derivatives has been characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a depside derivative was determined, revealing that it crystallized in the monoclinic space group P21/c . Similarly, the molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, showing that the molecules interact via C-H···O to form a dimer .

Chemical Reactions Analysis

MPA undergoes various chemical reactions, particularly with OH radicals and Cl atoms. The rate coefficients for these reactions were measured, and the products formed from the reaction of MPA with OH and Cl were identified as methyl formate, acetic acid, and acetic anhydride . Another study synthesized 2-methoxycarbonylethyldichlorotin hydroxide, which displayed high selectivity and good catalytic activity in the transesterification reaction of ethyl acetoacetate with an alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of MPA have been studied, including its UV absorption cross sections and reaction rate coefficients. The UV absorption cross section spectrum of MPA was determined in the wavelength range of 210-370 nm, and it was found that MPA does not photolyze under atmospheric conditions . The biological monitoring of urinary 2-alkoxypropionic acids has been identified as the most accurate method to assess exposure to technical grade 1-alkoxy-2-propanol acetates, which is valuable in occupational settings .

Scientific Research Applications

Application in Coatings

  • Summary of the Application : “1-Methoxy-2-propyl acetate” is widely used in the coatings industry . It serves as a solvent, flow improver, and coalescent in coatings . It is particularly suitable for coatings containing polyisocyanates .
  • Methods of Application : The compound is mixed with resins and dyes due to its good solvent power. It helps in improving the flow of the coating material and acts as a coalescent, promoting the fusion of particles during the drying process .
  • Results or Outcomes : The use of “1-Methoxy-2-propyl acetate” in coatings enhances the application properties and the performance of the final product .

Application in Semiconductor Industry

  • Summary of the Application : “1-Methoxy-2-propyl acetate” is commonly used in the semiconductor industry . It is primarily used for the application of surface adherents such as Bis(trimethylsilyl)amine (HMDS) on silicon wafers .
  • Methods of Application : The compound is used as a solvent in the process of applying surface adherents on silicon wafers . It helps in ensuring a uniform and effective application of the adherents.
  • Results or Outcomes : The use of “1-Methoxy-2-propyl acetate” in this context contributes to the efficiency and effectiveness of semiconductor manufacturing processes .

Application in the Pharmaceutical Industry

  • Summary of the Application : While specific applications of “1-Methoxy-2-propyl acetate” in the pharmaceutical industry are not widely documented, the compound’s properties suggest potential uses. For instance, its good solubility for polar and non-polar substances could make it useful in drug formulation and delivery .
  • Results or Outcomes : The use of “1-Methoxy-2-propyl acetate” in this context could potentially enhance the effectiveness of drug delivery systems .

Application in the Adhesive Industry

  • Summary of the Application : “1-Methoxy-2-propyl acetate” is used in the adhesive industry . It can act as a solvent and improve the application properties of adhesives .
  • Methods of Application : The compound is mixed with the adhesive material to improve its flow and application properties .
  • Results or Outcomes : The use of “1-Methoxy-2-propyl acetate” in adhesives enhances the application properties and the performance of the final product .

Application in the Cosmetics Industry

  • Summary of the Application : “1-Methoxy-2-propyl acetate” is used in cosmetics and personal care products . It is particularly used in nail care products .
  • Methods of Application : The compound functions as a solvent in nail care products . It helps in ensuring a uniform and effective application of the products.
  • Results or Outcomes : The use of “1-Methoxy-2-propyl acetate” in cosmetics enhances the application properties and the performance of the final product .

Application in the Paint Industry

  • Summary of the Application : “1-Methoxy-2-propyl acetate” is used in the paint industry . It can act as a solvent and improve the application properties of paints .
  • Methods of Application : The compound is mixed with the paint material to improve its flow and application properties .
  • Results or Outcomes : The use of “1-Methoxy-2-propyl acetate” in paints enhances the application properties and the performance of the final product .

Safety And Hazards

1-Methoxy-2-propyl acetate is flammable and may cause drowsiness or dizziness . It has a flash point of 110 °F . It is recommended to handle and open containers with care in a well-ventilated area and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

1-methoxypropan-2-yl acetate
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InChI

InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3
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InChI Key

LLHKCFNBLRBOGN-UHFFFAOYSA-N
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Canonical SMILES

CC(COC)OC(=O)C
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Molecular Formula

C6H12O3, Array
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DSSTOX Substance ID

DTXSID1026796
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Molecular Weight

132.16 g/mol
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Physical Description

Propylene glycol methyl ether acetate is a colorless liquid with a sweet ether-like odor. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Colorless, hygroscopic liquid, with a characteristic odor; [ICSC], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, flammable liquid with sweet ether-like odor.
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Boiling Point

302 °F at 760 mmHg (USCG, 1999), 145-146 °C, BP: 145.8 °C at 101.325 kPa, BP: 302 °F = 150 °C = 423 K at 1 atm, 146 °C, 302 °F
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Flash Point

114 °F (USCG, 1999), 42 °C, 45.5 °C (113.9 °F) - closed cup, 108 °F (42 °C) - closed cup, 42 °C c.c.
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Solubility

In water, 1.98X10+5 mg/L at 25 °C, In water, 198 g/L at 20 °C, pH 6.8, Solubility in water, g/100ml: 19.8
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Density

0.969 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.969 at 20 °C, Saturated liquid density: 8.090 lbs/cu ft at 68 °F. Saturated vapor pressure: 0.072 lbs/sq in at 68 °C, Saturated vapor density: 0.00167 lbs/cu ft at 68 °C, Relative density (water = 1): 0.96, 0.969
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Vapor Density

1.02 (Air = 1), Relative vapor density (air = 1): 4.6
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Vapor Pressure

3.92 [mmHg], 3.92 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.5
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Impurities

Methoxyisopropyl acetate may contain less than 0.5% of the alpha-isomer, 2-methoxy-1-propyl acetate and 0.2% propanol.
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Product Name

1-Methoxy-2-propyl acetate

Color/Form

Colorless liquid at 15 °C and 1 atm

CAS RN

108-65-6; 84540-57-8, 108-65-6
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Melting Point

-66 °C
Record name 1-Methoxy-2-propyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 139 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane and 32 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
1400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
700 g
Type
solvent
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods II

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 79 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 70 g of tetraethoxy silane, and 14 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
700 g
Type
solvent
Reaction Step Three
Quantity
1400 g
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods III

Procedure details

In a 1000 ml glass flask, to a mixture of 150 g of methanol, 22 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 77 g of trimethoxymethyl silane, 14 g of phenyl trimethoxy silane, and 1.5 g of oxalic acid was added dropwise a mixed solution of 40 g of deionized water and 20 g of methanol at a liquid temperature of 40 degrees C. After that, this solution was stirred for 12 hours at 40 degrees C. After the reaction finished, the solvent was removed under a reduced pressure. Thus-obtained residue was dissolved in 1000 ml of ethyl acetate, and washed with deionized water for washing. After the water layer was separated, the organic layer was washed twice with deionized water. To this organic layer was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
20 g
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

In a separable flask, 100 g of ethylene glycol monoethyl ether, 78.6 g of 4-acetoxystyrene, 21.4 g of 4-tert-butoxystyrene, and 3.7 g of dimethyl-2,2′-azobis(2-methylpropionate) as a polymerization initiator were charged and, after replacing the atmosphere in the separable flask with nitrogen, the reaction was conducted at 80° C. for 16 hours. To this reaction solution, 5 g of 25% tetramethylammonium hydroxide was added, followed by heating at 70° C. for 5 hours. To remove low-molecular weight oligomers and residual monomers, this solution was washed several times with methanol/deionized water mixed in arbitrary rate. After washing, the solvent in the solution was replaced with propylene glycol monomethyl ether acetate to obtain 400 g of a propylene glycol monomethyl ether acetate solution (solid content: 20%) of a 4-hydroxystyrene/4-tert-butoxystyrene polymer.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500 ml-volume three-neck flask, 51.9 g (0.36 mol) of 1-ethoxyethyl acrylate, 31.7 g (0.18 mol) of benzyl methacrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in propylene glycol monomethyl ether acetate, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-4 (1-ethoxyethyl acrylate/benzyl methacrylate/2-hydroxyethyl methacrylate) as a propylene glycol monomethyl ether acetate solution.
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-2-propyl acetate
Reactant of Route 2
Reactant of Route 2
1-Methoxy-2-propyl acetate
Reactant of Route 3
Reactant of Route 3
1-Methoxy-2-propyl acetate
Reactant of Route 4
Reactant of Route 4
1-Methoxy-2-propyl acetate
Reactant of Route 5
Reactant of Route 5
1-Methoxy-2-propyl acetate
Reactant of Route 6
Reactant of Route 6
1-Methoxy-2-propyl acetate

Citations

For This Compound
839
Citations
Y Li, D Zheng, L Dong, B Xiong - The Journal of Chemical Thermodynamics, 2014 - Elsevier
… , 2-methoxyethyl acetate, 1-methoxy-2-propyl acetate, and 3-… points of 2-methoxyethyl acetate, 1-methoxy-2-propyl acetate, and 3-… behavior of 1-methoxy-2-propyl acetate containing …
Number of citations: 17 www.sciencedirect.com
WR Berendsen, G Gendrot, S Resnick, M Reuss - Journal of biotechnology, 2006 - Elsevier
… The Candida antarctica lipase B catalyzed kinetic resolution of (R/S)-1-methoxy-2-propyl-acetate was studied as a model system for the biocatalytic production of chiral secondary …
Number of citations: 28 www.sciencedirect.com
AG Zogka, A Mellouki, MN Romanias… - The Journal of …, 2016 - ACS Publications
… The OVOC of interest in this work, 1-methoxy 2-propyl acetate (MPA, CH 3 C(O)OCH(CH 3 )CH 2 OCH 3 ), is directly emitted into the atmosphere through numerous applications. It is …
Number of citations: 4 pubs.acs.org
J Laitinen, J Liesivuori, H Savolainen - Journal of Chromatography B …, 1997 - Elsevier
… A minor part of the inhalation exposure consisted of exposure to 1-ethoxy-2-propyl acetate 0.49 (SD 0.59) cm 3 m −3 (median=0.18, n=15), 1-methoxy-2-propyl acetate 0.66 (SD 0.30) …
Number of citations: 15 www.sciencedirect.com
B Wang, X Cai, L Lu, J Ma - Journal of Chemical Technology & …, 2019 - Wiley Online Library
… -2-propanol (MP) to 1-methoxy-2-propyl acetate (MPA) catalyzed by cation exchange resin … MPA (1-methoxy-2-propyl acetate, >99%), HAC (acetic acid, 99%) and MP (1-methoxy-2-…
Number of citations: 5 onlinelibrary.wiley.com
B Du, W Zhang - Molecular Physics, 2020 - Taylor & Francis
Kinetics and mechanism of the gas-phase reaction of CH 3 C(O)OCH(CH 3 )CH 2 OCH 3 (MPA) with OH radicals in the presence of O 2 and NO have been investigated theoretically by …
Number of citations: 4 www.tandfonline.com
PJ Dalwadi, PM Parikh, J Tailor, NV Bhate - Chemical Data Collections, 2023 - Elsevier
… Vapor-liquid equilibrium data for pure species 1‑methoxy-2-propanol, 1‑methoxy-2-propyl acetate, toluene and binary mixtures with toluene was generated using a modified …
Number of citations: 0 www.sciencedirect.com
X Liang, Y Fei, Q Xie, M Lu, Z Pan… - Journal of Chemical & …, 2018 - ACS Publications
… vapor–liquid phase equilibrium behavior of 1-methoxy-2-propyl acetate (MOPA) containing … 2 in 2-methoxyethyl acetate (MOEA), 1-methoxy-2-propyl acetate (MOPA), 3-methoxybutyl …
Number of citations: 5 pubs.acs.org
L Li, J Zhao - Molecules, 2009 - mdpi.com
… n-hexanal (8.55%), 1-methoxy-2-propyl acetate (8.44%), 2,6,… by n-hexanal (19.67%), 1-methoxy-2-propyl acetate (7.89%), … , and n-hexanal and 1-methoxy-2-propyl acetate have been …
Number of citations: 35 www.mdpi.com
SD Peng, LJ Lin, LJ Ouyang, BQ Zhu… - Advanced Materials …, 2013 - Trans Tech Publ
… The mainly volatile components are 2,3-Butanediol, Butyrolactone, 1-Methoxy-2-propyl acetate, Butanoic acid, 3-methyl-, butyl ester, n-Amyl isovalerate , n-Hexadecanoic acid. Besides, …
Number of citations: 13 www.scientific.net

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